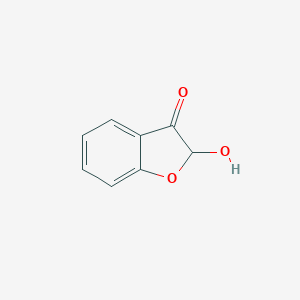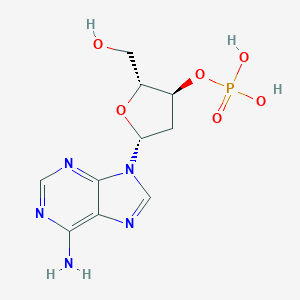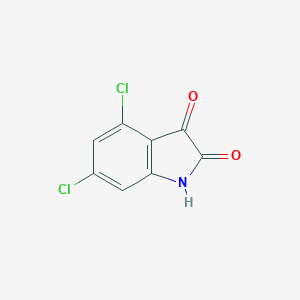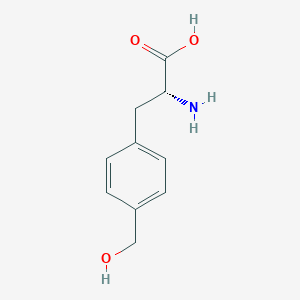
4-(Hydroxymethyl)-D-phenylalanine
Vue d'ensemble
Description
4-(Hydroxymethyl)-D-phenylalanine is a derivative of the amino acid phenylalanine with a hydroxymethyl group attached to the benzene ring. This modification can significantly alter the amino acid's properties and reactivity, making it a subject of interest in various biochemical and pharmaceutical studies. The compound has been explored in the context of peptide-protein interactions, enzyme catalysis, and as a potential probe for detecting hydroxyl radicals in biological systems .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions with specific reagents and conditions tailored to introduce functional groups at desired positions on the phenyl ring. For instance, p-(4-hydroxybenzoyl)phenylalanine, a photoreactive analog, was synthesized through a reaction involving 4-(chloromethyl)benzoic anhydride and phenol, followed by further reactions to introduce the amino acid functionality . Similarly, the synthesis of 4-phosphono(difluoromethyl)-D,L-phenylalanine involved protection strategies for solid-phase peptide synthesis . These methods highlight the complexity and precision required in synthesizing modified phenylalanine derivatives.
Molecular Structure Analysis
The molecular structure of 4-(Hydroxymethyl)-D-phenylalanine and its analogs is characterized by the presence of additional functional groups on the phenyl ring, which can influence the molecule's overall reactivity and interaction with other biomolecules. For example, the presence of a hydroxymethyl group can potentially mimic post-translational modifications such as phosphorylation . The precise positioning of these groups is crucial for the molecule's biological activity and its ability to participate in specific chemical reactions.
Chemical Reactions Analysis
Chemical reactions involving 4-(Hydroxymethyl)-D-phenylalanine and its analogs are diverse and can include hydroxylation, photolysis, and interactions with proteins. The hydroxylation of phenylalanine derivatives by enzymes such as phenylalanine hydroxylase can lead to the formation of tyrosine or other hydroxylated products . Photoreactive analogs can be used to study peptide-protein interactions through photoaffinity labeling, as demonstrated with p-(4-hydroxybenzoyl)phenylalanine . Additionally, the hydroxymethylation of phenylalanine has been observed in Escherichia coli, indicating a role in metabolic pathways .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(Hydroxymethyl)-D-phenylalanine derivatives are influenced by the nature and position of the substituents on the phenyl ring. These properties can affect solubility, stability, and reactivity. For example, the introduction of a photoreactive group can enable the study of protein interactions through photoaffinity labeling, while the presence of a hydroxymethyl group can increase the molecule's hydrophilicity . The specific activities of these compounds in biological systems can also be modulated by their physical and chemical properties, as seen with the use of d-phenylalanine derivatives to detect hydroxyl radicals .
Applications De Recherche Scientifique
Understanding Mechanistic Pathways in Amino Acid Hydroxylation
Research has demonstrated the significance of 4-(Hydroxymethyl)-D-phenylalanine in understanding the hydroxylation process of amino acids. For instance, the study of intrinsic isotope effects on the hydroxylation of methyl groups in 4-methylphenylalanine provides insights into the reactivity of hydroxylating intermediates in phenylalanine, tyrosine, and tryptophan hydroxylase. This research has highlighted the similar reactivities and mechanisms of these hydroxylases, contributing significantly to our understanding of hydrogen abstraction mechanisms in amino acid hydroxylation (Pavon & Fitzpatrick, 2005).
Studying Self-Assembling Properties in Modified Amino Acids
Another important application is the study of the self-assembling behavior of modified aromatic amino acids. Research on 4-nitrophenylalanine, a modified version of phenylalanine, has shown its efficiency in forming self-assembled materials due to efficient aromatic-aromatic interactions. This research is pivotal in understanding the supramolecular interactions and self-assembly patterns of modified aromatic amino acids (Singh et al., 2020).
Insights into Phenylalanine Hydroxylase Function and Drug Response
The study of 4-hydroxymethylphenylalanine also provides insights into the function and dysfunction of phenylalanine hydroxylase (PAH), an enzyme critical in phenylalanine metabolism. This research helps in understanding the interplay between genetic factors, metabolic states, and drug responses in disorders like phenylketonuria. By analyzing the outcome of oral cofactor loading tests, researchers can better comprehend PAH function in both physiological and pathological states, which is crucial for developing personalized treatment approaches (Staudigl et al., 2011).
Analyzing Hydroxylation Mechanisms in Phenylalanine Metabolism
Finally, the study of phenylalanine hydroxylase deficiency, where 4-(Hydroxymethyl)-D-phenylalanine plays a role, offers insights into disorders like classic phenylketonuria. This research provides valuable information on enzyme activity, structural alterations due to mutations, and the biochemical pathways involved in phenylalanine metabolism (Mitchell et al., 2011).
Propriétés
IUPAC Name |
(2R)-2-amino-3-[4-(hydroxymethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c11-9(10(13)14)5-7-1-3-8(6-12)4-2-7/h1-4,9,12H,5-6,11H2,(H,13,14)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNUZCWFCJRJSU-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)-D-phenylalanine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate](/img/structure/B101656.png)
![hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B101660.png)
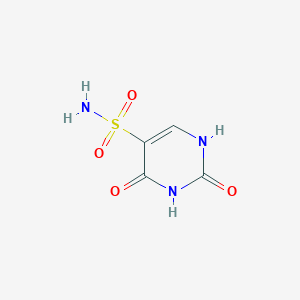
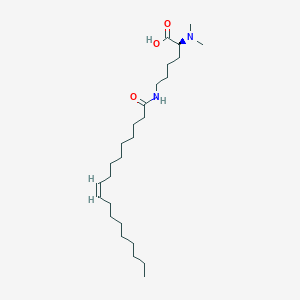
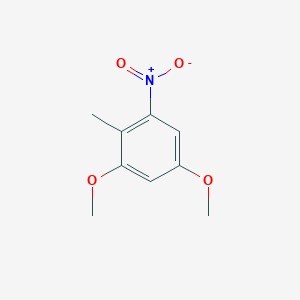
![1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B101667.png)
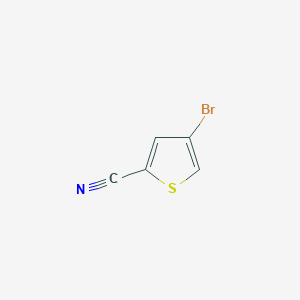
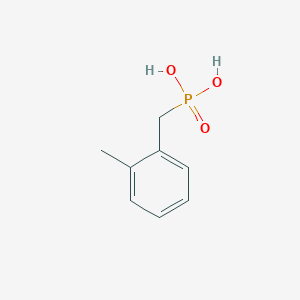
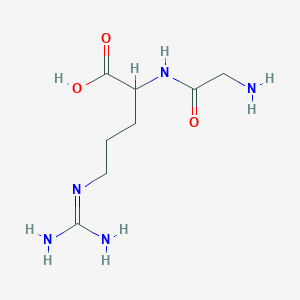
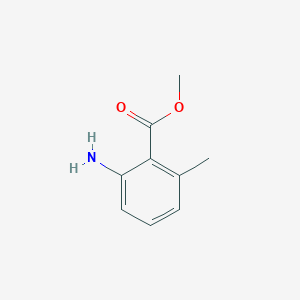
![8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane](/img/structure/B101675.png)
